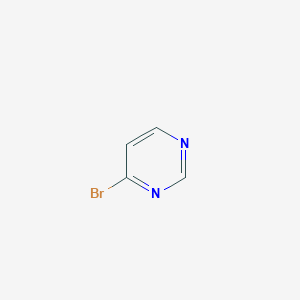

4-Bromopyrimidine

Description

Evolution of Halogenated Pyrimidine (B1678525) Chemistry

The study of pyrimidines, a class of nitrogen-containing heterocycles, is fundamental to life sciences, as its derivatives form the core of nucleobases like cytosine, thymine, and uracil (B121893) in DNA and RNA. rsc.org The introduction of halogen atoms to the pyrimidine ring marked a significant step forward, dramatically expanding its synthetic utility. Initially, harsh halogenation methods were employed, but the field has evolved towards more selective and milder techniques. chempanda.com

The development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, revolutionized the functionalization of halogenated pyrimidines. rsc.orgnih.govmdpi.com These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The reactivity of halopyrimidines in these reactions is influenced by the nature of the halogen (I > Br > Cl) and its position on the pyrimidine ring. nih.gov For instance, in di- or tri-halopyrimidines, selective coupling can often be achieved by exploiting these reactivity differences. mdpi.com This evolution has enabled the synthesis of highly complex and functionally diverse pyrimidine derivatives, which are central to many areas of chemical research today. rsc.org

Significance of 4-Bromopyrimidine as a Core Heterocyclic Scaffold

This compound serves as a key intermediate in the synthesis of a wide array of functionalized molecules. The pyrimidine core is a "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds. researchgate.net The bromine atom at the C4 position acts as a versatile handle for introducing various substituents through reactions like nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling.

The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, makes the C4 position susceptible to nucleophilic attack, facilitating SNAr reactions. nih.govacs.org Furthermore, the carbon-bromine bond is readily activated by palladium catalysts, making this compound an excellent electrophilic partner in cross-coupling reactions. This dual reactivity allows for sequential and regioselective functionalization, enabling the construction of intricate molecular frameworks from a relatively simple starting material. Its utility is demonstrated in the synthesis of potent kinase inhibitors, dual endothelin receptor antagonists, and other biologically active compounds. rsc.orgacs.org

Current Research Paradigms and Challenges in this compound Chemistry

Contemporary research involving this compound is largely driven by its application in drug discovery and materials science. The primary paradigm involves using it as a scaffold to be elaborated through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions.

A significant challenge in pyrimidine chemistry is achieving regioselectivity. The pyrimidine ring has multiple positions (C2, C4, C5, C6) that can be functionalized. While the C4 and C6 positions are electronically similar, as are the C2 and C5 positions, subtle electronic and steric factors can be exploited to direct reactions to a specific site. For instance, in reactions with 2,4-dichloropyrimidine (B19661), Suzuki coupling often occurs selectively at the C4 position. mdpi.com However, achieving selectivity in molecules with multiple potential reaction sites remains a key hurdle. For example, the Minisci reaction (a radical substitution) on 5-bromopyrimidine (B23866) can lead to mixtures of C4 and C2 substituted products, complicating purification and reducing yields. ucla.edu

Another challenge is the inherent stability of certain intermediates. Metal-halogen exchange on halopyridines, a related class of compounds, can be difficult due to the instability of the resulting organometallic species. While not as extensively documented for this compound itself, similar stability issues can be anticipated and must be managed, often through the use of flow chemistry or by generating the reactive species in situ for immediate use.

Table 1: Comparison of Reactivity at Different Positions of the Pyrimidine Ring

| Position | Typical Reactivity | Common Reactions | Challenges |

| C2 | Electrophilic | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling | Can compete with C4/C6 positions; may require specific catalysts or blocking groups for selectivity. |

| C4/C6 | Electrophilic | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling | Highly reactive sites; achieving selective functionalization at one position over the other if both are available can be difficult. |

| C5 | Less Electrophilic | Electrophilic Aromatic Substitution (less common), Metalation then reaction with electrophiles | Less reactive towards nucleophiles; requires activation for many transformations. |

Overview of Key Research Directions

The current research landscape for this compound and its derivatives is focused on several key areas:

Drug Discovery: This remains the most significant driver. Researchers are actively developing novel pyrimidine-based compounds as inhibitors for various protein kinases, which are implicated in cancers and inflammatory diseases. rsc.orgrsc.org The synthesis of dual endothelin receptor antagonists, such as Macitentan, highlights the successful application of this compound derivatives in developing treatments for conditions like pulmonary hypertension. acs.org

Development of Novel Synthetic Methods: There is ongoing research to develop more efficient, selective, and sustainable methods for functionalizing the pyrimidine core. This includes the use of microwave-assisted synthesis to accelerate reactions and improve yields, as well as exploring novel catalyst systems for cross-coupling reactions. mdpi.comfao.org The development of one-pot procedures and tandem reactions that minimize intermediate purification steps is also a major goal. rsc.org

Materials Science: The unique electronic properties of the pyrimidine ring make it an attractive component for organic electronic materials. Research is exploring the incorporation of pyrimidine derivatives into polymers and other materials for applications in fields like organic light-emitting diodes (OLEDs) and sensors. researchgate.net

Agrochemicals: Similar to pharmaceuticals, the pyrimidine scaffold is important in the development of new herbicides and pesticides. The ability to systematically modify the structure using this compound as a starting point allows for the fine-tuning of biological activity and selectivity.

Table 2: Selected Modern Synthetic Reactions Utilizing Halogenated Pyrimidines

| Reaction Type | Substrate Example | Coupling Partner/Reagent | Catalyst/Conditions | Product Type | Reference |

| Suzuki Coupling | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane, MW, 100 °C | 2-Chloro-4-phenylpyrimidine | mdpi.com |

| Sonogashira Coupling | 4-(5-Bromopyrimidin-4-yl)phenol | Phenylacetylene | Pd(PPh₃)Cl₂, CuI, DIPEA, DMF, MW, 115 °C | 4-(5-(Phenylethynyl)pyrimidin-4-yl)phenol | rsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | 2,4-Dichloro-5-bromopyrimidine | 4-Aminobenzonitrile | DMSO, rt | 5-Bromo-2-chloro-4-(4-cyanoanilino)pyrimidine | acs.org |

| Minisci-type Alkylation | 5-Bromopyrimidine | Pivalic acid | AgNO₃, (NH₄)₂S₂O₈ | 4-tert-Butyl-5-bromopyrimidine | chemrxiv.org |

Synthesis of Pyrimidine Derivatives from this compound Precursors

This compound is a versatile building block for creating a wide array of more complex, functionalized molecules. thieme-connect.comchemimpex.com The bromine atom serves as a handle for various chemical modifications, particularly cross-coupling and substitution reactions.

1 Regioselective Functionalization of Pyrimidine Rings

The functionalization of the pyrimidine ring, starting from bromo-substituted precursors, is a key strategy for building molecular complexity. The position of the bromine atom directs the regioselectivity of subsequent reactions. In polyhalogenated pyrimidines, the reactivity of different positions often follows a predictable order, with the C4 and C6 positions generally being more reactive in Suzuki-Miyaura cross-coupling reactions than the C2 position. researchgate.netrsc.org

For 4-bromopyridine (B75155) derivatives, the bromine at the C4 position is readily displaced or utilized in coupling reactions. Key methods for functionalization include:

Palladium-Catalyzed Cross-Coupling Reactions : Suzuki-Miyaura and Stille couplings are powerful methods for forming new carbon-carbon bonds at the C4 position. nih.govchemrxiv.org In a Suzuki reaction, 4-bromopyridine is coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. nih.govrsc.org While effective, the functionalization of 4-bromopyridine can be challenging, sometimes requiring higher temperatures or stronger bases compared to other aryl bromides. nih.govrsc.orgresearchgate.net

Metalation and Capture : Halogen-metal exchange reactions, for instance using organolithium reagents in a flow reactor, can convert 4-bromopyridine into a highly reactive organometallic intermediate. thieme-connect.com This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position. thieme-connect.comresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-1-2-6-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDADSGBUZWZQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508927 | |

| Record name | 4-Bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31462-56-3 | |

| Record name | 4-Bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31462-56-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromopyrimidine and Its Functionalized Derivatives

2 Preparation of Substituted 4-Bromopyrimidine Analogues

The strategic functionalization of this compound precursors leads to valuable substituted derivatives.

Methyl 4-bromopyridine-2-carboxylate : The synthesis of this class of compounds can be achieved through a multi-step process starting from 4-bromopyridine (B75155) hydrochloride. google.com A related compound, 4-bromopyridine-2-ethyl formate (B1220265), is prepared via an esterification reaction of 4-bromopyridine hydrochloride with ethyl pyruvate, hydrogen peroxide, and ferrous sulfate. google.com Similarly, dimethyl 4-bromopyridine-2,6-dicarboxylate can be synthesized and subsequently hydrolyzed to 4-bromopyridine-2,6-dicarboxylic acid, which serves as a precursor for further modifications. rsc.org These dicarboxylic acids can be converted to the corresponding dicarbonyl chlorides using thionyl chloride, enabling further reactions. rsc.org

2-Amino-4-bromopyridine (B18318) : A synthetic route to 2-amino-4-bromopyridine starts with 4-bromopyridine hydrochloride. google.com The process involves three main steps:

Esterification : The starting material is converted to a 4-bromopyridine-2-ethyl formate crude product. google.com

Ammonolysis : The ester is then treated with ammonia (B1221849) to form 4-bromopyridine-2-carboxamide. google.com

Hofmann Degradation : The amide undergoes a Hofmann degradation reaction to yield the final 2-amino-4-bromopyridine product. google.com This method provides an efficient pathway to this important intermediate, which is used in the synthesis of various pharmaceutical agents. google.com

Synthesis of Biologically Relevant this compound Scaffolds

The this compound core is a versatile starting point for the synthesis of a variety of heterocyclic scaffolds with significant biological and medicinal relevance. Its reactivity, particularly at the C4 position, allows for the strategic introduction of diverse functionalities through reactions such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling. These methodologies have been successfully employed to construct complex molecules targeting a range of biological targets, including protein kinases and glutamate (B1630785) receptors.

One prominent synthetic application of this compound is in the development of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. The pyrimidine (B1678525) scaffold is a common feature in many kinase inhibitors, and the bromo-substituent at the 4-position serves as a convenient handle for elaboration. For instance, N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine, a scaffold with potential kinase inhibitory activity, can be synthesized from this compound. vulcanchem.com The synthesis proceeds via a nucleophilic aromatic substitution, where the bromine atom is displaced by the secondary amine of N-methylpiperidin-4-amine. vulcanchem.com This reaction highlights the electrophilic nature of the C4 position in this compound, which readily reacts with amine nucleophiles under basic conditions. vulcanchem.com Compounds with a similar structural framework have shown inhibitory activity against Protein Kinase B (Akt), a key component of the PI3K-Akt-mTOR signaling pathway, which is often dysregulated in cancer. vulcanchem.com

Another key strategy for functionalizing this compound is through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl or alkyl groups. In a structure-activity relationship (SAR) study for phosphoinositide 3-kinase (PI3K) inhibitors, this compound was utilized as a key building block. thieme-connect.de It was subjected to a Negishi cross-coupling reaction with functionalized benzylzinc reagents in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield 4-benzylpyrimidine (B12656867) derivatives. thieme-connect.de

The synthesis of modulators for metabotropic glutamate receptors (mGluRs) represents another area where this compound serves as a crucial intermediate. These receptors are involved in modulating neuronal excitability and synaptic transmission in the central nervous system. A patented synthesis describes the preparation of tricyclic 1,4-benzodiazepinone derivatives as potential allosteric modulators of mGluR3. google.com In this multi-step synthesis, a key step involves the reaction of a complex amine with this compound hydrochloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). google.com The reaction proceeds at room temperature to afford the desired pyrimidine-substituted benzodiazepinone. google.com

Furthermore, this compound can be used to construct fused heterocyclic systems with biological importance. For example, the synthesis of 5-bromo-1,2,4-triazolo[1,5-a]pyrimidine has been reported starting from this compound. researchgate.net The synthesis involves the initial reaction of this compound with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazinopyrimidine, which is then condensed with formaldehyde (B43269) to yield the fused triazolopyrimidine ring system. researchgate.net

The following tables summarize the synthetic methodologies for these biologically relevant scaffolds derived from this compound.

Table 1: Synthesis of Kinase Inhibitor Scaffolds

| Starting Material | Reagent(s) | Product | Biological Relevance |

| This compound | N-methylpiperidin-4-amine, Base | N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine | Potential Kinase Inhibitor (e.g., Akt) vulcanchem.com |

| This compound | Benzylzinc reagent, Pd(PPh₃)₄ | 4-Benzylpyrimidine derivative | Intermediate for PI3K Inhibitors thieme-connect.de |

Table 2: Synthesis of Neurologically Active and Fused Heterocyclic Scaffolds

| Starting Material | Reagent(s) | Product | Biological Relevance |

| This compound hydrochloride | Tricyclic amine, DIPEA | Tricyclic 1,4-benzodiazepinone derivative | mGluR3 Allosteric Modulator google.com |

| This compound | 1. Hydrazine hydrate2. Formaldehyde | 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine | Fused heterocyclic scaffold researchgate.net |

Elucidating Reactivity and Mechanistic Pathways of 4 Bromopyrimidine Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Bromopyrimidine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for pyrimidines, which are inherently electron-deficient heterocycles. This electron deficiency facilitates the attack of nucleophiles, particularly at positions ortho and para to the ring nitrogen atoms (C2, C4, and C6). The presence of a good leaving group, such as a halogen, at these positions makes them highly susceptible to substitution. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.orguomustansiriyah.edu.iq The stability of this intermediate is crucial, and the rate of reaction is influenced by the substrate structure, the nature of the nucleophile, and the leaving group. mmcmodinagar.ac.in

Influence of Substituents on SNAr Regioselectivity and Reaction Kinetics

The regioselectivity and kinetics of SNAr reactions on the pyrimidine (B1678525) core are profoundly influenced by the electronic and steric nature of existing substituents. In polyhalogenated pyrimidines, the distinct electronic environments of the carbon atoms lead to selective substitution. For instance, in 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position. mdpi.com This preference is attributed to the greater electron deficiency and thus higher electrophilicity at the C4/C6 positions compared to the C2 position, a general trend in pyrimidine chemistry. Quantum mechanical calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) in 2,4-dichloropyrimidine (B19661) is primarily distributed at the C4 position, directing the nucleophilic attack there. wuxiapptec.com

The introduction of other substituents can modulate this inherent reactivity. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron distribution and steric hindrance, thereby changing the preferred site of attack. For example, in 2,4-dichloro-5-substituted pyrimidines, the regioselectivity is highly sensitive to the electronic and steric properties of the C5 substituent. wuxiapptec.com While a hydrogen at C5 directs substitution to C4, the presence of an OMe or NHMe group can increase reactivity at the C2 position. wuxiapptec.com In some cases, such as with 2,4-dichloro-6-methoxypyrimidine, this can lead to a loss of selectivity and the formation of isomeric mixtures. mdpi.com In systems with multiple potential reaction sites, lack of regioselectivity control can often yield a mixture of products. researchgate.net

The following table illustrates the influence of substituents on the regioselectivity of SNAr reactions in dihalopyrimidines.

| Substrate | Nucleophile | Major Product | Reference(s) |

| 2,4-Dichloropyrimidine | Various Amines | 2-Chloro-4-aminopyrimidine | mdpi.com |

| 2,4-Dichloropyrimidine | Phenols | 2-Chloro-4-phenoxypyrimidine | wuxiapptec.com |

| 2,4-Dichloro-5-nitropyrimidine | Amines | 4-Amino-2-chloro-5-nitropyrimidine | wuxiapptec.com |

| 2,4-Dichloro-6-methoxypyrimidine | Phenylboronic Acid (Suzuki) | Mixture of 2- and 4-phenyl isomers | mdpi.com |

Mechanistic Studies of SNAr with Various Nucleophiles

The SNAr mechanism can vary depending on the nature of the attacking nucleophile. sci-hub.se The reaction generally proceeds via the formation of a negatively charged Meisenheimer complex, where the aromaticity of the ring is temporarily broken. uomustansiriyah.edu.iq The rate-determining step can be either the initial attack of the nucleophile or the subsequent departure of the leaving group.

With Oxygen and Sulfur Nucleophiles: For reactions of halopyrimidines with "hard" nucleophiles like alkoxides (e.g., PhCH₂OH), the reaction rate is often dependent on the electrophilicity of the carbon atom, making the reaction charge-controlled. In these cases, more electronegative halogens (like fluorine) can accelerate the reaction by inducing a greater positive charge on the attached carbon, making the initial nucleophilic attack the rate-determining step. sci-hub.se Conversely, with "soft" nucleophiles like thiolates, the polarizability of the C-X bond is more critical. researchgate.net The C-Br bond is more polarizable and the bromide ion is a better leaving group than chloride or fluoride, suggesting that the departure of the leaving group is the rate-determining step. sci-hub.se

With Nitrogen Nucleophiles: Reactions with nitrogen nucleophiles, particularly metal amides like sodium amide (NaNH₂), can proceed through an alternative pathway known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This was observed in the reaction of 4-phenyl-6-bromopyrimidine with sodium amide, where the primary product was 4-phenyl-6-aminopyrimidine. wikipedia.org The exclusion of an aryne intermediate (which would have also produced the 5-amino isomer) and a standard Meisenheimer complex was supported by isotopic labeling studies. These studies showed that one of the ring's nitrogen atoms was exchanged with the nitrogen from the amide nucleophile, which is only possible if the pyrimidine ring opens and re-closes. wikipedia.org

The table below summarizes the mechanistic tendencies with different nucleophile types.

| Nucleophile Type | Example | Dominant Mechanism | Key Factor | Reference(s) |

| Oxygen (Hard) | PhCH₂OH | SNAr (Addition is RDS) | Electrophilicity of Carbon | sci-hub.se |

| Sulfur (Soft) | Thiophenols | SNAr (Elimination is RDS) | C-X Bond Cleavage/Leaving Group Ability | sci-hub.seresearchgate.net |

| Nitrogen (Amide) | NaNH₂ | ANRORC | Ring Strain/Nucleophile Basicity | wikipedia.org |

Formation and Reactivity of Pyridyne Intermediates in this compound Chemistry

In addition to the SNAr pathway, halopyrimidines can undergo an elimination-addition reaction via a highly reactive pyrimidyne (or dehydro-pyrimidine) intermediate, which is analogous to benzyne (B1209423) and pyridyne. wikipedia.orgwikipedia.org This mechanism is favored under conditions involving a very strong base (like sodium amide or potassium tert-butoxide) and a substrate that may be less activated towards SNAr. wikipedia.org The process involves the deprotonation of a hydrogen atom adjacent to the halogen, followed by the elimination of the halide to form a strained triple bond within the heterocyclic ring. ias.ac.in

For this compound, treatment with a strong base like sodium amide in liquid ammonia (B1221849) can theoretically lead to the formation of a 4,5-pyrimidyne intermediate. researchgate.net This intermediate is then rapidly attacked by a nucleophile present in the reaction mixture. A well-documented analogue is the reaction of 4-bromopyridine (B75155) with sodium in liquid ammonia, which yields a mixture of 3-aminopyridine (B143674) and 4-aminopyridine (B3432731) through a 3,4-pyridyne intermediate. wikipedia.orgjournals.co.za The addition of the nucleophile to the unsymmetrical pyridyne or pyrimidyne is often not highly regioselective, resulting in a mixture of isomers. wikipedia.orgnih.gov

Mechanistic studies involving the isomerization of 3-bromopyridines to 4-bromopyridines provide strong evidence for the formation of pyridyne intermediates. amazonaws.comrsc.org Trapping experiments, for instance using furan (B31954) to form a Diels-Alder cycloadduct, have confirmed the existence of these transient species. rsc.org While less common than the SNAr pathway for pyrimidines, the pyrimidyne mechanism represents an important alternative route, particularly for explaining the formation of cine-substitution products, where the incoming nucleophile attaches to the carbon adjacent to the one that the leaving group departed from. govtpgcdatia.ac.in

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-C bond formation, allowing for the direct arylation and alkylation of heterocyclic scaffolds. Bromopyrimidines are excellent substrates for these transformations due to the reactivity of the C-Br bond in catalytic cycles like oxidative addition.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is the most extensively used method for the functionalization of halopyrimidines. The versatility, functional group tolerance, and high efficiency of palladium-catalyzed reactions make them central to modern organic synthesis. researchgate.net

The Suzuki-Miyaura coupling reaction is a powerful and widely used palladium-catalyzed process for forming carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.org this compound and its derivatives are effective electrophilic partners in this reaction, coupling with a wide array of aryl- and heteroarylboronic acids to produce 4-substituted pyrimidines. thieme.de These products are significant structural motifs in many biologically active molecules. mdpi.com

The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyrimidine. mdpi.comwikipedia.org This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

A variety of palladium catalysts, bases, and solvent systems have been developed to optimize the reaction. While aryl iodides and bromides are common substrates, the reactivity of the pyrimidine ring can be influenced by other substituents. thieme-connect.de For instance, electron-rich boronic acids tend to give good to excellent yields. mdpi.com Research has also explored more environmentally friendly conditions, such as using water as a solvent and microwave irradiation to accelerate the reaction, allowing for the synthesis of 4-arylpyrimidines efficiently. thieme-connect.comd-nb.info Even though 4-pyrimidyl tosylates have been used as an alternative to halides, bromopyrimidines remain a staple substrate. thieme-connect.ded-nb.info

The following table presents a selection of Suzuki-Miyaura coupling reactions involving bromopyrimidine derivatives, showcasing the diversity of reaction conditions and achievable yields.

| Bromopyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference(s) |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85 | mdpi.com |

| 5-Bromopyrimidine (B23866) | 4-Biphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 87 | bohrium.com |

| 5-Bromopyrimidine | 4-(Methylsulfanyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 93 | bohrium.com |

| 5-Bromopyrimidine | 3-Thienylboronic acid | NiCl₂(dppp) | K₃PO₄ | tert-Amyl alcohol | 90 | acs.orgacs.org |

| 2,4-Dichloro-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | uwindsor.ca |

| 5-Bromopyrimidine | 2-Furylboronic acid | NiCl₂(dppp) | K₃PO₄ | tert-Amyl alcohol | 81 | acs.orgacs.org |

Suzuki-Miyaura Cross-Coupling with this compound and its Derivatives

Homogeneous vs. Heterogeneous Catalysis in this compound Suzuki Coupling

Both homogeneous and heterogeneous palladium catalysts are employed for Suzuki-Miyaura couplings.

Homogeneous catalysts , where the catalyst is in the same phase as the reactants, generally exhibit higher reactivity and selectivity, especially for challenging substrates. fishersci.esacs.org This is attributed to the greater accessibility of the catalytic sites. However, a significant drawback is the difficulty in separating the catalyst from the product, which can lead to contamination with residual palladium. vapourtec.com

Heterogeneous catalysts , where the catalyst is in a different phase (typically a solid), offer the major advantage of easy separation and recyclability, which is beneficial for large-scale industrial processes. acs.orgvapourtec.com These catalysts, such as palladium supported on charcoal (Pd/C) or other materials, can sometimes require more forcing reaction conditions (higher temperatures and pressures) and may be less effective for sterically hindered substrates. fishersci.esacs.org Research has focused on developing highly active heterogeneous catalysts, such as those immobilized on functionalized silica (B1680970) or polymer supports, to bridge the gap in reactivity with their homogeneous counterparts. vapourtec.com

Performing Suzuki-Miyaura reactions in water or aqueous-organic mixtures offers significant environmental and practical advantages. mdpi.comresearchgate.net The use of water as a solvent is particularly beneficial for the coupling of water-soluble substrates. fishersci.es The development of water-soluble ligands and catalyst systems has expanded the scope of aqueous Suzuki reactions. mdpi.com

The substrate scope for the Suzuki coupling of this compound is broad, allowing for the introduction of a wide variety of aryl and heteroaryl groups. For example, 5-bromopyrimidine has been successfully coupled with p-tolylboronic acid in an aqueous acetonitrile (B52724) mixture. rsc.org The reaction conditions are generally mild and tolerant of many functional groups. rsc.orgnih.gov However, challenges can arise with particularly electron-rich or sterically demanding coupling partners. nih.gov

Negishi Cross-Coupling Reactions with 4-Bromopyridine-Derived Organozinc Reagents

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that utilizes organozinc reagents. wikipedia.org It is often successful where other coupling methods like Suzuki or Stille reactions provide low yields. rsc.org The reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org

Organozinc reagents derived from bromo-heterocycles are key intermediates. The general mechanism follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.orgillinois.edu Palladium catalysts are generally preferred due to higher yields and functional group tolerance. wikipedia.org The reaction must be conducted in an anhydrous environment due to the moisture sensitivity of organozinc reagents. wikipedia.org

For instance, the Negishi cross-coupling of organozinc iodides derived from α-amino acids with aromatic bromides has been described using Pd(OAc)₂ or Pd₂(dba)₃ with P(o-Tol)₃ as the catalyst. researchgate.net While aryl iodides are more reactive, aryl bromides are often more readily available and cost-effective. researchgate.net

Buchwald-Hartwig Amination Reactions of this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orglibretexts.org This reaction is of great importance for the synthesis of aryl amines, which are prevalent in many pharmaceutical compounds. libretexts.org

The reaction typically employs a palladium precatalyst, a phosphine (B1218219) ligand, and a base. rsc.orgorganic-synthesis.com The choice of ligand is critical, with bulky, electron-rich phosphine ligands developed by the Buchwald group (e.g., JohnPhos, DavePhos, BrettPhos) often providing optimal results. libretexts.orgrsc.org The base, commonly a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle. libretexts.orgorganic-synthesis.com

The scope of the Buchwald-Hartwig amination is broad, accommodating a wide range of primary and secondary amines, including heterocyclic amines like morpholine (B109124) and pyrrolidine, which can be coupled with heteroaryl halides such as bromopyridines and chloropyrimidines. researchgate.netchemspider.com

Table 2: Components of a Typical Buchwald-Hartwig Amination

| Component | Function | Example |

| Aryl Halide | Electrophilic partner | This compound |

| Amine | Nucleophilic partner | Morpholine, Aniline |

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes Pd and facilitates reaction steps | JohnPhos, XPhos, BINAP |

| Base | Deprotonates the amine | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Reaction medium | Toluene, Dioxane |

Stille and Other Palladium-Catalyzed Coupling Variants

The Stille reaction couples an organohalide with an organotin reagent, catalyzed by palladium. lumenlearning.com Similar to the Suzuki reaction, it is a versatile tool for C-C bond formation. However, a significant drawback is the toxicity of the organotin compounds and byproducts.

In some cases, the Stille reaction can be more effective than the Suzuki coupling, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction or when steric hindrance is a major factor. nih.gov For example, in the functionalization of certain diazocines, the Stille coupling provided better yields than the Suzuki coupling for heteroaryl substrates like thiophenes and pyridines. nih.gov The reaction conditions for the Stille coupling can sometimes be adapted, for instance by increasing the temperature and changing the solvent to a higher boiling one like DMSO, to overcome challenges with less reactive substrates like 4-bromopyridine. nih.gov

Other palladium-catalyzed coupling variants also exist, expanding the toolbox for modifying bromopyrimidines.

Decarboxylative and Reductive Coupling Strategies involving Bromopyridines

Decarboxylative cross-coupling has emerged as a powerful strategy, using carboxylic acids or their derivatives as coupling partners, which are often readily available. mdpi.comnih.gov This method avoids the need to pre-form organometallic reagents. The reaction can proceed through different mechanisms, often involving the generation of radical intermediates from the carboxylic acid. nih.govresearchgate.netacs.org For example, microwave-assisted palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines has been reported. mdpi.com

Reductive coupling strategies offer another alternative. These reactions can involve the homocoupling of bromopyridines to form bipyridines, sometimes using a reductant in the presence of a palladium catalyst. mdpi.com For instance, the reductive coupling of bromopyridines can be initiated by the reduction of a Pd(II) species to Pd(0). mdpi.com

Copper- and Nickel-Catalyzed Transformations

Transition metal catalysis, particularly utilizing copper and nickel, provides powerful and versatile methodologies for the functionalization of this compound and related halo-heterocyclic systems. These catalysts facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures that are pivotal in medicinal chemistry and materials science.

Copper-Catalyzed Reactions:

Copper-catalyzed transformations are well-established for their utility in cross-coupling reactions. In the context of pyrimidine chemistry, copper catalysis is instrumental in amination and cycloaddition reactions. For instance, copper(I)-catalyzed amination of bromopyridines using aqueous ammonia under mild conditions has proven to be an efficient method for synthesizing aminopyridine derivatives. researchgate.net Although this example focuses on bromopyridines, the principles are analogous and applicable to bromopyrimidine systems.

Another significant application is the copper(I)-catalyzed cycloaddition of 4-bromosydnones with alkynes, which offers a regioselective route to 1,4,5-trisubstituted pyrazoles. nih.gov This highlights copper's role in facilitating complex, multi-bond forming transformations. Furthermore, copper catalysts, such as Cu(OAc)2·H2O, have been used in domino reactions involving 2-bromopyridine (B144113) derivatives and isatins to synthesize 11H-pyrido[2,1-b]quinazolin-11-ones. chim.it Such cascade reactions, which involve C-N/C-C bond cleavage and formation, demonstrate the efficiency of copper catalysis in building fused heterocyclic systems. chim.it

Nickel-Catalyzed Reactions:

Nickel catalysis has emerged as a cost-effective and highly reactive alternative to palladium in cross-coupling chemistry. Nickel-catalyzed Suzuki-Miyaura couplings are particularly effective for creating C-C bonds with heterocyclic substrates. acs.org The use of air-stable precatalysts like NiCl2(PCy3)2 allows for the efficient coupling of aryl halides, including bromopyrimidines, with aryl boronic acids in environmentally benign solvents. acs.org For example, the coupling of a bromopyrimidine with a furanylboronic acid has been demonstrated on a gram scale with low catalyst loading (0.5 mol %), achieving a high yield of the desired biaryl product. acs.org

Recent advancements have also focused on "naked nickel" catalysts, such as [Ni(4-CF3stb)3], which are competent for Suzuki-Miyaura cross-coupling between two heteroaryl units without the need for complex exogenous ligands. researchgate.net This simplifies reaction setups and is effective even in the presence of multiple Lewis basic sites, which are common in pyrimidine-containing substrates. researchgate.net This catalyst has been shown to be effective in the coupling of 4-bromopyridine. researchgate.net

Beyond C-C coupling, nickel catalysis is also employed in electrochemical transformations. A nickel-catalyzed electrochemical phosphorylation of aryl bromides with dialkyl phosphites, ethyl phenylphosphinate, and diphenylphosphine (B32561) oxide has been developed. acs.org This method provides a mild and efficient route for constructing C-P bonds at room temperature, although its application to substrates like 5-bromopyrimidine was noted to be challenging under certain electrochemical conditions. acs.org

Table 1: Examples of Nickel-Catalyzed Transformations of Bromopyrimidines and Analogues

| Starting Material | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Bromopyrimidine (30) | Furanylboronic acid (31) | 0.5 mol % NiCl2(PCy3)2 | Bis(heterocycle) | 97% | acs.org |

| 3-Bromopyridine (B30812) | 3-Thienylboronic acid | 10 mol % [Ni(4-CF3stb)3] / K3PO4 | Biaryl | 86% | researchgate.net |

| 4-Bromopyridine (5) | Heteroaryl boronic acid | 10 mol % [Ni(4-CF3stb)3] / K3PO4 | Biaryl | Moderate | researchgate.net |

| Aryl Bromides | Dialkyl phosphites | NiBr2·diglyme / Carbon electrodes | Aryl Phosphonates | Moderate to High | acs.org |

Radical Reactions and Photocatalysis in this compound Systems

Radical reactions and photoredox catalysis have become powerful tools for organic synthesis, offering mild conditions and unique reactivity pathways to functionalize heterocyclic compounds like this compound. These methods often proceed through single-electron transfer (SET) mechanisms, generating highly reactive radical intermediates.

Photocatalysis utilizes light energy to drive chemical reactions, often employing transition metal complexes (e.g., iridium or ruthenium) or organic dyes as photocatalysts. rsc.orgnd.edunih.gov Upon light absorption, the photocatalyst reaches an excited state and can engage in electron transfer with a substrate. nd.eduacs.org In the context of this compound, this typically involves the reductive activation of the C-Br bond.

A notable example is the anti-Markovnikov hydroarylation of olefins with halopyridines, including 4-bromopyridine, using a dual-catalytic system comprising an iridium-based photoredox catalyst and a hydrogen atom transfer (HAT) catalyst. nih.gov In this process, the photoexcited iridium catalyst reduces the 4-bromopyridine to a pyridyl radical. This radical then adds to an electron-rich olefin, and the resulting alkyl radical is subsequently protonated to yield the final hydroarylated product. nih.gov This method is tolerant of various functional groups and provides an alternative to classical cross-coupling reactions. nih.gov

The efficiency of these photocatalytic reactions can be influenced by several factors, including the choice of solvent and catalyst. For instance, in the hydroarylation of vinyl acetate (B1210297) with 4-bromopyridine, the use of 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent was crucial for product formation. nih.gov Furthermore, dual photoredox/nickel catalysis has emerged as a strategy for various carbofunctionalization reactions of alkenes, where a photocatalyst generates a radical that is then intercepted by a nickel catalyst in its catalytic cycle. rsc.org

Radical reactions can also be initiated without a photocatalyst under certain conditions. The Minisci reaction, a classic method for homolytic alkylation of heteroaromatic compounds, has been applied to the synthesis of functionalized pyrimidines. ucla.edu For example, the alkoxycarbonylation of 5-bromopyrimidine using radicals generated from the Fe(II)-mediated decomposition of 2-hydroperoxy-2-hydroxypropanoates proceeds with high regioselectivity for the C4 position. ucla.edu This one-step synthesis proved effective for producing ethyl 5-bromopyrimidine-4-carboxylate on a large scale. ucla.edu

Table 2: Photocatalytic and Radical Reactions of Bromopyridines/Pyrimidines

| Substrate | Reagent(s) | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromopyridine (1) | Vinyl acetate | [Ir(ppy)2(dtbbpy)]PF6, Hantzsch ester, Cyclohexanethiol, Blue light | 2-(4-Pyridyl)ethyl acetate (2) | 63% | nih.gov |

| 3,4-Dibromopyridine | Isopropenyl acetate | [Ir(ppy)2(dtbbpy)]PF6, Hantzsch ester, Cyclohexanethiol, Blue light | Alkylated bromopyridine (28) | 38% | nih.gov |

| 5-Bromopyrimidine | Ethyl pyruvate, H2O2, FeSO4·7H2O | Toluene/Water, Acetic acid | Ethyl 5-bromopyrimidine-4-carboxylate | 48% | ucla.edu |

Electrophilic Alkylation and Tandem Processes involving this compound

While pyrimidines are generally considered electron-deficient heterocycles, making them susceptible to nucleophilic attack, certain transformations allow them to participate in electrophilic-type reactions and complex tandem processes.

A significant development in this area is the Brønsted acid-catalyzed electrophilic alkylation of electron-rich arenes with 5-bromopyrimidine. researchgate.netrsc.orgresearchgate.net In this reaction, the pyrimidine ring, upon protonation by a strong acid like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid, becomes sufficiently electrophilic to react with arenes such as phenol (B47542), anisole, and N,N-dimethylaniline. researchgate.net This process is a formal Friedel-Crafts type SEAr alkylation, leading to the formation of 5-bromo-4-aryl-3,4-dihydropyrimidines. researchgate.netresearchgate.net The subsequent oxidative re-aromatization of the dihydropyrimidine (B8664642) intermediate, followed by a palladium-catalyzed Sonogashira cross-coupling, provides a novel route to medicinally important 4-aryl-5-alkynylpyrimidines. rsc.orgresearchgate.net

The reaction conditions are crucial for success. While initial attempts with aqueous sulfuric acid were not fruitful, strong acids like PPA and trifluoromethanesulfonic acid effectively promoted the alkylation. researchgate.net

Table 3: Electrophilic Alkylation of Arenes with 5-Bromopyrimidine

| Arene | Acid Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenol | Trifluoromethanesulfonic acid | 5-Bromo-4-(4-hydroxyphenyl)-3,4-dihydropyrimidine (15a) | 71% | researchgate.net |

| Anisole | Polyphosphoric acid | 5-Bromo-4-(4-methoxyphenyl)-3,4-dihydropyrimidine | 60% | researchgate.net |

| N,N-Dimethylaniline | Trifluoromethanesulfonic acid | 5-Bromo-4-(4-dimethylaminophenyl)-3,4-dihydropyrimidine (15c) | 85% | researchgate.net |

| 2-Methylphenol | Trifluoromethanesulfonic acid | 5-Bromo-4-(4-hydroxy-3-methylphenyl)-3,4-dihydropyrimidine (15d) | 80% | researchgate.net |

Tandem processes involving bromopyrimidines often leverage the reactivity of different positions on the heterocyclic ring. The base-catalyzed aryl halide isomerization of bromopyridines, which is discussed in detail in the following section, can be coupled with a tandem nucleophilic aromatic substitution (SNAr). rsc.orgresearchgate.netrsc.orgrsc.org In this sequence, a less reactive 3-bromopyridine isomerizes to a more reactive 4-bromopyridine, which is then intercepted in situ by a nucleophile. rsc.orgrsc.org This tandem isomerization/selective interception strategy enables the synthesis of 4-substituted pyridines from more readily available 3-bromo precursors. rsc.orgrsc.org This concept of combining an isomerization event with a subsequent bond-forming reaction represents a powerful tandem approach to functionalize pyridine (B92270) and pyrimidine scaffolds in a regioselective manner.

Aryl Halide Isomerization and Halogen Dance Chemistry

Aryl halide isomerization and the related "halogen dance" are fascinating transformations that involve the migration of a halogen atom around an aromatic or heteroaromatic ring. These reactions provide powerful strategies for accessing isomers that may be difficult to synthesize through conventional methods.

Base-Catalyzed Aryl Halide Isomerization:

A significant advancement in this area is the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines. rsc.orgrsc.orgrsc.orgamazonaws.comchemrxiv.org This transformation is typically promoted by a strong, non-nucleophilic base, such as P4-t-Bu or KOH complexed with 18-crown-6, and proceeds through a proposed 3,4-pyridyne intermediate. rsc.orgamazonaws.com The reversible elimination of HBr forms the pyridyne, and subsequent re-addition of bromide can lead to either the starting 3-bromopyridine or the isomerized 4-bromopyridine. rsc.orgamazonaws.com

Halogen Dance Chemistry:

The term "halogen dance" traditionally refers to the base-induced migration of halogens on an aromatic ring, often requiring stoichiometric organolithium reagents under cryogenic conditions. rsc.orgrsc.org This process involves deprotonation adjacent to the halogen, followed by halogen-metal exchange and rearrangement to a thermodynamically more stable organometallic species, which is then trapped by an electrophile. rsc.org

A convenient synthesis of 2-bromo-4-iodopyridine (B27774) from 2-bromopyridine utilizes this concept. thieme-connect.com Treatment of 2-bromopyridine with lithium diisopropylamide (LDA) induces a "halogen dance," where deprotonation and rearrangement occur, followed by quenching with iodine to install an iodine atom at the 4-position. thieme-connect.com More recently, catalytic amounts of potassium hexamethyldisilazide (KHMDS) have been shown to drastically accelerate the halogen dance of various bromoarenes, including bromopyridines, enabling the reaction to proceed within minutes. chemrxiv.orgchemrxiv.org

These isomerization and halogen dance methodologies showcase sophisticated strategies for manipulating the substitution patterns on pyrimidine and pyridine rings, providing access to valuable building blocks for synthesis. rsc.orgthieme-connect.com

Table 4: Aryl Halide Isomerization and Halogen Dance Examples

| Substrate | Reagents | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromopyridine (8) | KOH, 18-crown-6, Benzyl alcohol | Isomerization/SNAr | 4-(Benzyloxy)pyridine (11) | 81% | rsc.org |

| 3-Bromopyridine (8) | KOH, 18-crown-6, Indoline | Isomerization/SNAr | 1-(Pyridin-4-yl)indoline (37) | 88% | rsc.org |

| 2-Bromopyridine | LDA, then I2 | Halogen Dance | 2-Bromo-4-iodopyridine | - | thieme-connect.com |

| 2-Bromopyridine (10) | nBuLi, KHMDS (cat.), then I2 | Catalytic Halogen Dance | 3-Iodo-2-bromopyridine (11) | 86% | chemrxiv.org |

Advanced Spectroscopic Characterization and Computational Studies of 4 Bromopyrimidine

High-Resolution Spectroscopic Analysis for Structural Elucidation of 4-Bromopyrimidine and its Adducts

High-resolution spectroscopy is indispensable for determining the precise three-dimensional structure and electronic environment of molecules like this compound. Techniques such as rotational and vibrational spectroscopy provide detailed information that serves as a benchmark for theoretical calculations.

Rotational spectroscopy, particularly Fourier transform microwave (FTMW) spectroscopy, offers an exceptionally accurate method for determining the geometric structure of molecules in the gas phase. ualberta.camdpi.com By measuring the frequencies of rotational transitions, typically in the microwave region, the principal moments of inertia (Iₐ, Iₑ, Iₑ) and the corresponding rotational constants (A, B, C) can be determined with high precision. mdpi.com For this compound, this analysis would yield precise bond lengths and bond angles of the ground-state structure. The technique is sensitive enough that isotopic substitution can be used to pinpoint the coordinates of specific atoms within the molecule. researchgate.net

Furthermore, the rotational spectra of molecules containing nuclei with a spin I ≥ 1, such as the bromine (⁷⁹Br, ⁸¹Br) and nitrogen (¹⁴N) atoms in this compound, exhibit hyperfine splitting due to nuclear quadrupole coupling. ifpan.edu.pl Analysis of this splitting provides the nuclear quadrupole coupling constants (e.g., χₐₐ, χₑₑ - χₑₑ), which describe the interaction between the nuclear electric quadrupole moment and the electric field gradient at the nucleus. aip.org These constants offer direct insight into the electronic environment around the bromine and nitrogen atoms, revealing details about the C-Br bond character and the electron distribution within the pyrimidine (B1678525) ring. aip.org While direct studies on this compound are not prevalent, analysis of related molecules like 4-bromopyrazole demonstrates that this method, supported by ab initio calculations, provides a definitive structural and electronic characterization. aip.orgresearchgate.net

Table 1: Representative Data Obtainable from Rotational Spectroscopy This table illustrates the type of spectroscopic constants that would be determined for this compound and its isotopologues through rotational spectroscopy, based on studies of similar molecules. researchgate.netaip.org

| Spectroscopic Constant | Description | Significance |

|---|---|---|

| A, B, C (MHz) | Rotational Constants | Determine the molecule's moments of inertia and overall geometry. |

| ΔJ, ΔJK, ΔK, δJ, δK (kHz) | Centrifugal Distortion Constants | Account for the non-rigidity of the molecule as it rotates. |

| χₐₐ(¹⁴N), χₑₑ(¹⁴N)-χₑₑ(¹⁴N) (MHz) | Nitrogen Nuclear Quadrupole Coupling Constants | Provide information on the electronic environment at the nitrogen nuclei. |

| χₐₐ(⁷⁹Br), χₑₑ(⁷⁹Br)-χₑₑ(⁷⁹Br) (MHz) | Bromine Nuclear Quadrupole Coupling Constants | Reveal the nature and ionicity of the Carbon-Bromine bond. |

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the fundamental vibrational modes of a molecule. oup.com For bromopyrimidines, these spectra reveal characteristic frequencies corresponding to the stretching and bending of bonds within the pyrimidine ring and the carbon-bromine bond. oup.comresearchgate.net The experimental spectra are typically complex, but detailed assignments can be achieved through normal coordinate analysis (NCA). nih.govnih.gov

NCA is a computational method used to assign observed vibrational bands to specific molecular motions. nih.gov This analysis is greatly enhanced by quantum chemical calculations, primarily using Density Functional Theory (DFT), which can compute harmonic vibrational frequencies, IR intensities, and Raman activities. nih.govsioc-journal.cn A scaled quantum mechanical (SQM) force field method is often employed, where the calculated force fields are scaled to provide better agreement with experimental data. nih.gov Studies on 2-bromopyrimidine (B22483) and other halopyridines have successfully used this combined approach to provide a complete assignment of their fundamental vibrations. oup.comnih.gov This methodology allows for the identification of vibrations characteristic of the pyrimidine ring, C-H bonds, and the C-Br bond, such as the C-Br stretching and wagging modes. oup.com

Table 2: Representative Vibrational Modes for a Bromopyrimidine Derivative Based on assignments for 2-bromopyrimidine and related compounds. oup.comnih.govnih.gov Frequencies are approximate.

| Frequency (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3100 | ν(C-H) | C-H stretching |

| ~1560 | ν(Ring) | Pyrimidine ring stretching |

| ~1450 | ν(Ring) | Pyrimidine ring stretching |

| ~1380 | ν(Ring) | Pyrimidine ring stretching |

| ~1150 | β(C-H) | In-plane C-H bending |

| ~1010 | Ring Breathing | Symmetric ring deformation |

| ~770 | γ(C-H) | Out-of-plane C-H bending |

| ~650 | ν(C-Br) | C-Br stretching |

| ~400 | Ring Deformation | In-plane ring deformation |

Photoabsorption spectroscopy in the vacuum ultraviolet (VUV) and UV-visible regions provides crucial information about the electronic excited states of a molecule. nih.govazooptics.com A joint experimental and theoretical investigation on 2- and 5-bromopyrimidine (B23866) has provided high-resolution absolute photoabsorption cross-sections from 3.7 to 10.8 eV. mdpi.comsciprofiles.com These studies, using synchrotron radiation, reveal several absorption bands corresponding to different electronic transitions. mdpi.comau.dk

The interpretation of these spectra is supported by Time-Dependent Density Functional Theory (TD-DFT) calculations, which can predict the energies and characters of the excited states. mdpi.com For bromopyrimidines, the observed bands are assigned to various transitions, including π* ← π transitions, which are typically the most intense, and weaker transitions involving the nitrogen and bromine lone-pair electrons (n) to anti-bonding π* and σ* orbitals (n → π, n → σ). mdpi.com The study on 2- and 5-bromopyrimidine found that while the spectra are similar below 7.3 eV, significant differences appear at higher energies, demonstrating that the position of the bromine atom influences the electronic structure and excited states. mdpi.com A similar detailed analysis for this compound would map its unique landscape of excited states, which is fundamental to understanding its photochemistry.

Table 3: Electronic Transitions and Absorption Bands for Bromopyrimidine Isomers Data generalized from the study of 2- and 5-bromopyrimidine. mdpi.com

| Energy Range (eV) | Band | Dominant Transition Type | Description |

|---|---|---|---|

| 3.7 - 4.6 | I | π* ← n, π* ← π | First absorption band, relatively weak with some vibrational structure. |

| 4.6 - 5.4 | II | π* ← n, π* ← π | Second absorption band, involving transitions from lone pairs. |

| 5.4 - 6.5 | III | π* ← π | Intense band corresponding to excitation of the π-electron system. |

| 6.5 - 7.3 | IV | π* ← π | Another strong π to π* transition band. |

| 7.3 - 9.0 | V | π* ← π, σ* ← n | Very broad and intense band, often the maximum cross-section region. |

Quantum Chemical and Density Functional Theory (DFT) Investigations

Computational chemistry, particularly DFT, is a powerful partner to spectroscopy, providing insights that are difficult or impossible to obtain through experiment alone. mdpi.com It allows for the detailed analysis of electronic properties and the modeling of complex chemical processes. mdpi.com

DFT calculations are widely used to explore the electronic structure and chemical reactivity of molecules. researchgate.net For this compound, these methods can determine its optimized geometry, dipole moment, and a suite of conceptual DFT reactivity descriptors. jchemrev.comacs.org Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 4: Key DFT-Calculated Reactivity Descriptors A summary of common descriptors and their significance in predicting chemical behavior. mdpi.comresearchgate.netacs.org

| Descriptor | Formula (Koopmans' Approx.) | Chemical Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability; smaller gap suggests higher reactivity. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron distribution; "hard" molecules have large gaps. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness; "soft" molecules are more reactive. |

| Electrophilicity Index (ω) | χ²/(2η) | Measures the propensity of a species to accept electrons. |

Beyond static properties, computational chemistry excels at modeling the dynamic processes of chemical reactions. saskoer.ca For reactions involving this compound, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, DFT can be used to map the entire potential energy surface of the reaction pathway. mdpi.com This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. numberanalytics.compressbooks.pub

A transition state is the highest energy point along a reaction coordinate and represents the critical barrier that must be overcome for the reaction to proceed. pressbooks.pubvaia.com Computational methods like Quadratic Synchronous Transit (QST) or Nudged Elastic Band (NEB) are used to locate these transient structures. numberanalytics.com For example, modeling studies on the reaction of 4-halopyridines with biological nucleophiles have elucidated a mechanism where the target protein stabilizes a reactive pyridinium (B92312) form of the molecule, facilitating covalent bond formation and halide loss. nih.govnih.gov This type of detailed mechanistic investigation, combining calculations of structures, energies, and reaction pathways, is essential for understanding and predicting the chemical behavior of this compound in complex systems. nih.govnih.gov

Table 5: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Bromopyrimidine |

| 5-Bromopyrimidine |

| 2-Chloropyrimidine |

| 4-Bromopyrazole |

| 4-Iodopyrazole |

Prediction of Spectroscopic Features and Conformational Analysis

Computational chemistry serves as a powerful tool for predicting the molecular properties of compounds like this compound, offering insights that complement and guide experimental work. acs.org Methodologies such as Density Functional Theory (DFT) are routinely employed to predict spectroscopic data and analyze conformational stability. researchgate.net These theoretical studies are crucial for understanding the vibrational modes, the electronic environment of nuclei, and the molecule's preferred three-dimensional structure. taltech.eefiveable.me

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. curlyarrows.com For aromatic systems like this compound, the pyrimidine ring is largely rigid. Therefore, the analysis primarily confirms the planarity of the molecular structure. The lowest energy conformation is determined by optimizing the molecular geometry, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net For this compound, a planar Cs symmetry is the expected ground state, where the bromine atom lies in the plane of the pyrimidine ring. Any significant deviation from this planarity would indicate steric strain or specific electronic interactions, but this is not anticipated for this molecule.

Prediction of Vibrational Spectra (FT-IR and FT-Raman)

Theoretical vibrational analysis is critical for assigning the absorption bands observed in experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. DFT calculations are used to compute the harmonic vibrational frequencies corresponding to the fundamental modes of vibration. researchgate.net

The process involves:

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy state. At this geometry, no imaginary frequencies should be present, confirming it as a true minimum on the potential energy surface. acs.org

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These calculated frequencies are typically higher than the experimental values due to the calculation being performed on a perfect, isolated molecule in the gas phase and the inherent approximations in the theoretical model. nih.gov

Scaling: To improve the agreement with experimental data, the computed frequencies are uniformly scaled using empirical scale factors. nih.govaip.org

The predicted vibrational modes include C-H stretching, C-N stretching, C-C stretching, ring breathing modes, and various in-plane and out-of-plane bending vibrations involving the C-H and C-Br bonds. jchps.comjchps.com The table below presents a representative set of predicted vibrational frequencies for this compound, based on DFT/B3LYP calculations, which are standard for this type of analysis. nih.govresearchgate.net

Table 1: Predicted Vibrational Frequencies for this compound (Note: These are representative values based on standard computational methods for similar molecules.)

| Mode Assignment | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) |

| C-H Stretching | 3180 | 3085 |

| C-H Stretching | 3165 | 3070 |

| C-H Stretching | 3150 | 3055 |

| Ring Stretching | 1575 | 1528 |

| Ring Stretching | 1480 | 1435 |

| C-H In-plane Bend | 1390 | 1348 |

| C-H In-plane Bend | 1260 | 1222 |

| Ring Breathing | 1020 | 989 |

| C-Br Stretching | 680 | 660 |

| C-H Out-of-plane Bend | 890 | 863 |

| Ring Out-of-plane Bend | 750 | 728 |

Prediction of NMR Spectra (¹H and ¹³C)

The prediction of nuclear magnetic resonance (NMR) chemical shifts provides valuable information about the electronic structure and the chemical environment of the nuclei. ingentaconnect.com The Gauge-Independent Atomic Orbital (GIAO) method, typically combined with DFT, is the most common and reliable approach for calculating NMR shielding tensors. researchgate.netimist.ma

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) relative to a reference compound, usually Tetramethylsilane (TMS), using the following equation:

δcalc = σref - σcalc

Calculations are often performed for the molecule in the gas phase, but solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) for more accurate predictions. researchgate.netstackexchange.com The predicted chemical shifts help in the definitive assignment of signals in experimental ¹H and ¹³C NMR spectra.

The table below shows hypothetical, yet characteristic, predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on standard GIAO-DFT calculations for similar molecules.)

| Atom | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| H2 | 9.15 |

| H5 | 8.80 |

| H6 | 8.80 |

| ¹³C NMR | |

| C2 | 160.5 |

| C4 | 125.0 |

| C5 | 158.2 |

| C6 | 158.2 |

Applications of 4 Bromopyrimidine As a Building Block in Specialized Synthesis

Medicinal Chemistry and Pharmaceutical Development

The pyrimidine (B1678525) scaffold is a common feature in numerous biologically active compounds, and 4-bromopyrimidine serves as a key starting material for the synthesis of novel pharmaceutical agents. The bromine atom can be readily displaced or involved in cross-coupling reactions, enabling the introduction of diverse functional groups to explore structure-activity relationships (SAR).

The this compound core is instrumental in the development of new drugs across various therapeutic areas, including oncology and infectious diseases. google.comresearchgate.net Its derivatives have been investigated for their potential as anticancer agents. For instance, a series of novel bromo-pyrimidine analogues were synthesized and evaluated for their in vitro cytotoxic activity against several cancer cell lines. researchgate.net Some of these compounds exhibited potent activity, highlighting the potential of the this compound scaffold in the design of new anticancer drugs. researchgate.net

Furthermore, this compound derivatives have been explored for their antimicrobial properties. google.com For example, 2-amino-4-bromopyrimidine (B1281446) has been used as a starting material to synthesize triazole pyridine (B92270) derivatives with significant antimicrobial activity against Neisseria gonorrhoeae. google.com The versatility of the this compound scaffold allows for the creation of diverse molecular structures with the potential to address a range of medical needs.

A notable example of a drug synthesized using a bromopyrimidine derivative is Macitentan, an orally active dual endothelin receptor antagonist. acs.org The synthesis of Macitentan involves the use of 2-chloro-5-bromo-pyrimidine, demonstrating the importance of brominated pyrimidines in constructing complex pharmaceutical agents. acs.org

Here is an interactive data table summarizing the synthesis of pharmaceutical agents using this compound scaffolds:

Interactive Data Table: Pharmaceutical Agents from this compound Scaffolds

| Target Compound Class | Starting Material | Key Reaction | Therapeutic Area |

|---|---|---|---|

| Triazole Pyridine Derivatives | 2-Amino-4-bromopyrimidine | Cyclization | Antimicrobial google.com |

| Bcr/Abl Tyrosine Kinase Inhibitors | Bromopyrimidine Analogues | Cross-coupling | Anticancer researchgate.netresearchgate.net |

| Macitentan | 2-Chloro-5-bromo-pyrimidine | Substitution | Cardiovascular acs.org |

| Pyrimidoisoquinolinquinones | This compound derivatives | Nucleophilic substitution | Antibacterial mdpi.com |

Enzyme inhibition is a key mechanism of action for many drugs. pioneerpublisher.com this compound and its derivatives have been utilized in the synthesis of various enzyme inhibitors. A notable application is in the development of acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease. researchgate.netthieme-connect.com

One study reported a one-flow synthesis of an AChE inhibitor that utilized 4-bromopyridine (B75155), a related compound, highlighting the utility of such halogenated heterocycles in synthesizing neurologically active agents. researchgate.netndl.go.jp Although this example uses 4-bromopyridine, the principles of its reactivity are analogous to this compound, suggesting its potential in similar synthetic strategies. The synthesis involved a halogen-lithium exchange reaction, demonstrating a method to functionalize the pyridine ring. researchgate.net

Furthermore, research into thienopyridines as novel templates for acetylcholinesterase inhibitors has shown the conversion of a bromopyridine derivative to an aminopyridine under copper catalysis, a reaction that could be applicable to this compound for creating diverse inhibitor structures. researchgate.net

The following table details research findings on enzyme inhibitors derived from bromopyrimidine and related structures.

Interactive Data Table: Enzyme Inhibitors from Brominated Heterocycles

| Inhibitor Target | Starting Material/Scaffold | Synthetic Strategy | Key Finding |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 4-Bromopyridine | One-flow synthesis via halogen-lithium exchange | Efficient synthesis of a potent AChE inhibitor. researchgate.netndl.go.jp |

| Acetylcholinesterase (AChE) | Thienopyridine from bromopyridine | Copper-catalyzed amination | Development of novel AChE inhibitor templates. researchgate.net |

| Tyrosine Kinases (Bcr/Abl) | Bromopyrimidine analogues | Cross-coupling reactions | Identification of potent kinase inhibitors for cancer therapy. researchgate.netresearchgate.net |

| Urease | Pyridine carboxamide derivatives | Condensation reaction | Synthesis of effective urease inhibitors with potential antibacterial applications. nih.gov |

Targeted drug discovery aims to design molecules that interact specifically with a biological target, leading to enhanced efficacy and reduced side effects. The this compound scaffold is a valuable tool in this approach due to the versatility of the bromine atom, which allows for precise chemical modifications.

Structure-activity relationship (SAR) studies are crucial in targeted drug discovery. By systematically modifying the structure of a lead compound and assessing its biological activity, researchers can identify the key molecular features required for optimal interaction with the target. The reactivity of the bromine atom in this compound facilitates the synthesis of a library of derivatives with diverse substituents, enabling comprehensive SAR exploration. acs.orgacs.org

For example, in the development of endothelin receptor antagonists, SAR studies on pyrimidine derivatives revealed that the introduction of a 5-bromo substituent, among others, led to improved affinity for the target receptor. acs.orgacs.org Similarly, in the design of kinase inhibitors, the combination of a rhodanine (B49660) core with a bromopyridine group resulted in a compound with superior inhibitory activity compared to the parent compound. acs.org These examples underscore the importance of halogenated pyrimidines in fine-tuning the pharmacological profile of drug candidates.

Computational methods, such as molecular docking, are often used in conjunction with SAR studies to predict how a molecule will bind to its target. This information can guide the design of new derivatives with improved binding affinity and selectivity. mdpi.com The defined structure of the this compound core provides a solid foundation for such in silico modeling.

Agrochemical Research and Compound Synthesis

Similar to its role in medicinal chemistry, this compound and its derivatives are important intermediates in the synthesis of agrochemicals, such as pesticides and herbicides. chemimpex.comontosight.ai The pyrimidine ring is a common structural motif in many commercially successful agrochemicals, and the ability to functionalize this ring via the bromine atom is highly advantageous.

The synthesis of novel agrochemicals often follows similar principles to drug discovery, involving the creation of a library of compounds and screening them for biological activity. This compound can be used as a starting material to produce a variety of derivatives for testing as herbicides, fungicides, or insecticides. chemimpex.comontosight.ai For instance, 2-amino-4-bromopyrimidine is cited as an important intermediate in the agrochemical field. fishersci.nl

Materials Science and Functional Polymers

The application of this compound extends beyond the life sciences into the realm of materials science, particularly in the design and synthesis of functional polymers with specific electronic or optical properties.

Conductive polymers are organic polymers that can conduct electricity. rgnpublications.com These materials have a conjugated backbone of alternating single and double bonds, which allows for the delocalization of electrons. rgnpublications.comnasa.gov The introduction of specific functional groups onto the polymer backbone can modulate its electronic properties.

This compound can be incorporated into polymer chains through various polymerization techniques. The bromine atom can serve as a reactive site for cross-coupling reactions, such as Suzuki or Stille couplings, which are commonly used to form carbon-carbon bonds in the synthesis of conjugated polymers. This allows for the precise design of polymers with tailored electronic properties.

While direct examples of this compound in conductive polymers are not extensively documented in the provided search results, the use of related halogenated aromatic and heteroaromatic compounds is well-established in the field. For instance, halogenated pyridines are used as building blocks for the synthesis of ligands in electronic materials. unito.it The principles of these syntheses can be applied to this compound to create novel conductive polymers and electronic materials.

Development of Coordination Polymers and Hybrid Systems

While direct reports on the use of this compound in the synthesis of coordination polymers are not extensively detailed in the literature, its role as a versatile building block is evident from research on closely related isomers and analogous compounds. Bromopyrimidines are key reagents in constructing complex functional molecules and materials, including pyrimidine-fluorene hybrid systems. worktribe.comsigmaaldrich.com These systems are synthesized using Suzuki cross-coupling methodologies, where the bromo-substituent is crucial for forming new carbon-carbon bonds. worktribe.comsigmaaldrich.com

For instance, 2-bromopyrimidine (B22483) and 5-bromopyrimidine (B23866) have been successfully cross-coupled with 9,9-dihexylfluorene-2,7-diboronic acid to yield oligo(arylene)s, which are of interest for their optoelectronic properties. worktribe.com This established reactivity highlights the potential of this compound to act as a similar precursor for a variety of hybrid materials where the pyrimidine unit can impart specific electronic and coordination characteristics.

The utility of the closely related 4-bromopyridine ligand in forming coordination polymers is well-documented and provides insight into the potential of this compound. Research has shown that 4-bromopyridine reacts with metal salts like Cu(NO₃)₂·3H₂O and NaN₃ to form sheet-like coordination polymers. nih.gov Similarly, it reacts with Co(NCS)₂ to create a range of discrete complexes and, upon heating, layered or chain-like coordination polymers with distinct magnetic properties. rsc.orgdntb.gov.ua These examples underscore the capacity of a bromo-substituted N-heterocycle to participate in the self-assembly of extended metal-organic networks. Therefore, this compound represents a promising, though less explored, candidate for designing novel coordination polymers and hybrid systems with tailored functionalities.

Examples of Bromo-Heterocycle Applications in Coordination Chemistry

| Bromo-Heterocycle | Reactants | Resulting System | Key Finding | Reference |

|---|---|---|---|---|